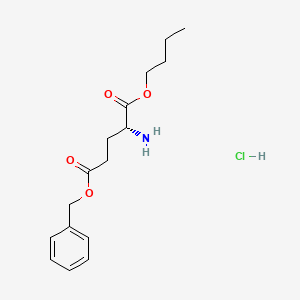
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride is a synthetic organic compound that belongs to the class of amino acid derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of the amino acid are protected using suitable protecting groups.
Alkylation: The protected amino acid is subjected to alkylation reactions to introduce the benzyl and butyl groups.
Deprotection: The protecting groups are removed to yield the final compound.
Hydrochloride Formation: The compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzyl and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate: Lacks the hydrochloride salt form.
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrobromide: Similar structure but with a different halide salt.
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;acetate: Contains an acetate salt instead of hydrochloride.
Uniqueness
The presence of both benzyl and butyl groups, along with the hydrochloride salt form, makes 5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride unique. This combination of functional groups and salt form may confer specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
Número CAS |
90159-48-1 |
|---|---|
Fórmula molecular |
C16H24ClNO4 |
Peso molecular |
329.82 g/mol |
Nombre IUPAC |
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-2-3-11-20-16(19)14(17)9-10-15(18)21-12-13-7-5-4-6-8-13;/h4-8,14H,2-3,9-12,17H2,1H3;1H/t14-;/m1./s1 |
Clave InChI |
KPXFWWQRXYRSFL-PFEQFJNWSA-N |
SMILES isomérico |
CCCCOC(=O)[C@@H](CCC(=O)OCC1=CC=CC=C1)N.Cl |
SMILES canónico |
CCCCOC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















